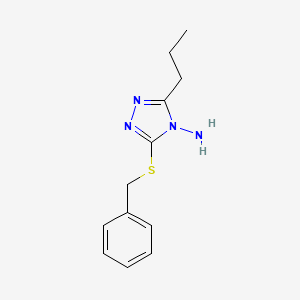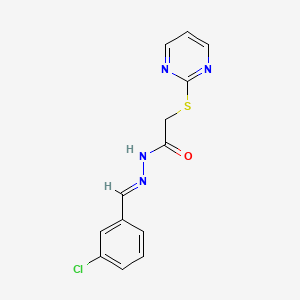
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The compound is typically synthesized through reactions involving diazotized compounds and acids. For example, one study describes the synthesis of a similar aromatic hydrazone through the Japp-Klingemann reaction from diazotized 4-aminoantipyrine and Meldrum's acid, followed by the formation of metal complexes (Shubha S. Kumar et al., 2018).
Molecular Structure Analysis
Molecular structure characterization involves various spectroscopic methods, including UV–Visible, 1H NMR, ESR, and Mass spectral analyses. The compound exhibits tautomerism, changing between azo and enol-hydrazone forms in solution. Metal complexes of the compound have a 1:2 stoichiometry (M:L) (Shubha S. Kumar et al., 2018).
Chemical Reactions and Properties
Chemical properties include the compound's ability to act as a univalent tridentate ligand. The compound and its metal complexes have been studied for their antioxidant properties, with the ligand showing significant free radical scavenging effects (Shubha S. Kumar et al., 2018).
Physical Properties Analysis
Physical properties such as molar conductance and magnetic susceptibility measurements are crucial for understanding the behavior of the compound and its complexes in various states and conditions.
Chemical Properties Analysis
The chemical properties explored include the influence of pH on the molecule, showing azo/enol-hydrazone tautomerism in solution. Antimicrobial activities of the compounds have also been investigated, indicating activity against certain pathogens (Shubha S. Kumar et al., 2018).
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole derivatives are synthesized for various applications, including as potential psychotropic agents, antimicrobial, and anti-inflammatory agents. One study elaborates on the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives, highlighting their antimicrobial and anti-inflammatory potential (Kendre, Landge, & Bhusare, 2015). Similarly, another research discusses the synthesis of 1-hydroxy-, 1-amino-, and 1-hydrazino-substituted pyrazolo derivatives with a focus on their pharmacological activities, hinting at the diversity of applications these compounds can have in medicinal chemistry (Al-Assar et al., 2002).
Structural and Chemical Studies
Structural and chemical studies on pyrazole derivatives reveal insights into their potential uses beyond medicinal applications. For instance, the synthesis and characterization of an aromatic hydrazone and its transition metal complexes have been studied for their antioxidant properties and antimicrobial activities (Kumar, Biju, & Sadasivan, 2018). These findings indicate the versatility of pyrazole derivatives in scientific research, including their role in developing new materials with potential antioxidant and antimicrobial properties.
Novel Synthetic Pathways and Chemical Reactivity
Research has also focused on novel synthetic pathways and the chemical reactivity of pyrazole derivatives. A study demonstrates the catalyzed synthesis of novel pyrazolo derivatives under solvent-free conditions, showcasing an efficient and environmentally friendly synthesis approach (Jadhav, Balwe, Kim, Lim, & Jeong, 2019). This highlights the ongoing interest in developing greener and more sustainable chemical synthesis methods for complex organic compounds.
properties
IUPAC Name |
5-amino-4-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c18-16-15(17(23)22(21-16)12-4-2-1-3-5-12)20-19-11-6-7-13-14(10-11)25-9-8-24-13/h1-7,10,21H,8-9,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESBBTCESAFRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24835017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-(2,3-dihydro-1,4-benzodioxin-6-ylhydrazone) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]-2-furamide](/img/structure/B5571144.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)

![4-hydroxy-10-(trifluoromethyl)-8,9-dihydro-1H-cyclopenta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5571201.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)
![4,4-dimethyl-2-[2-(3-nitrophenyl)vinyl]-4,5-dihydro-1,3-oxazole](/img/structure/B5571217.png)
![1-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethyl}-5-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5571234.png)

![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)
![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)

![N'-{2-[(3-methoxybenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5571262.png)